

# Application Notes & Protocols:

## Diastereoselective Synthesis of 3,4-Dihydro-2H-pyran-4-carboxamides

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### Compound of Interest

Compound Name: (S)-Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1353879

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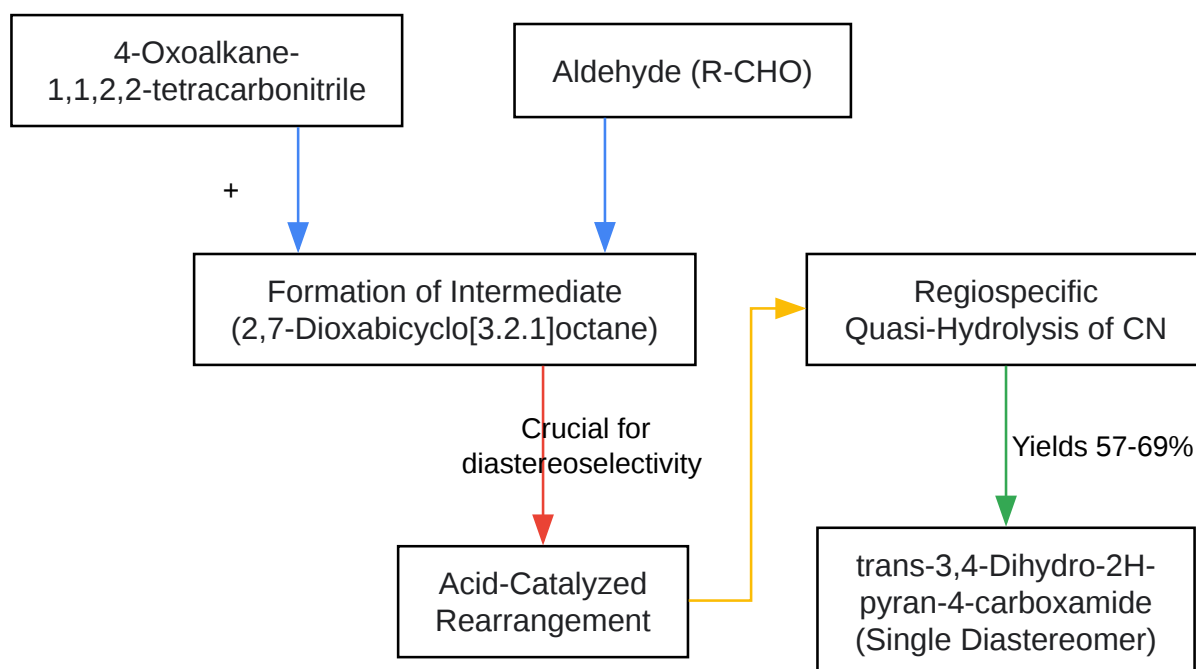
These application notes provide a detailed overview and experimental protocols for a highly efficient, diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. The dihydro- and tetrahydropyran moieties are crucial structural fragments found in numerous natural products, biologically active substances, and approved drugs, such as the influenza treatments Zanamivir and Laninamivir[1][2][3]. This methodology offers a robust route to novel heterocyclic scaffolds for drug discovery and development.

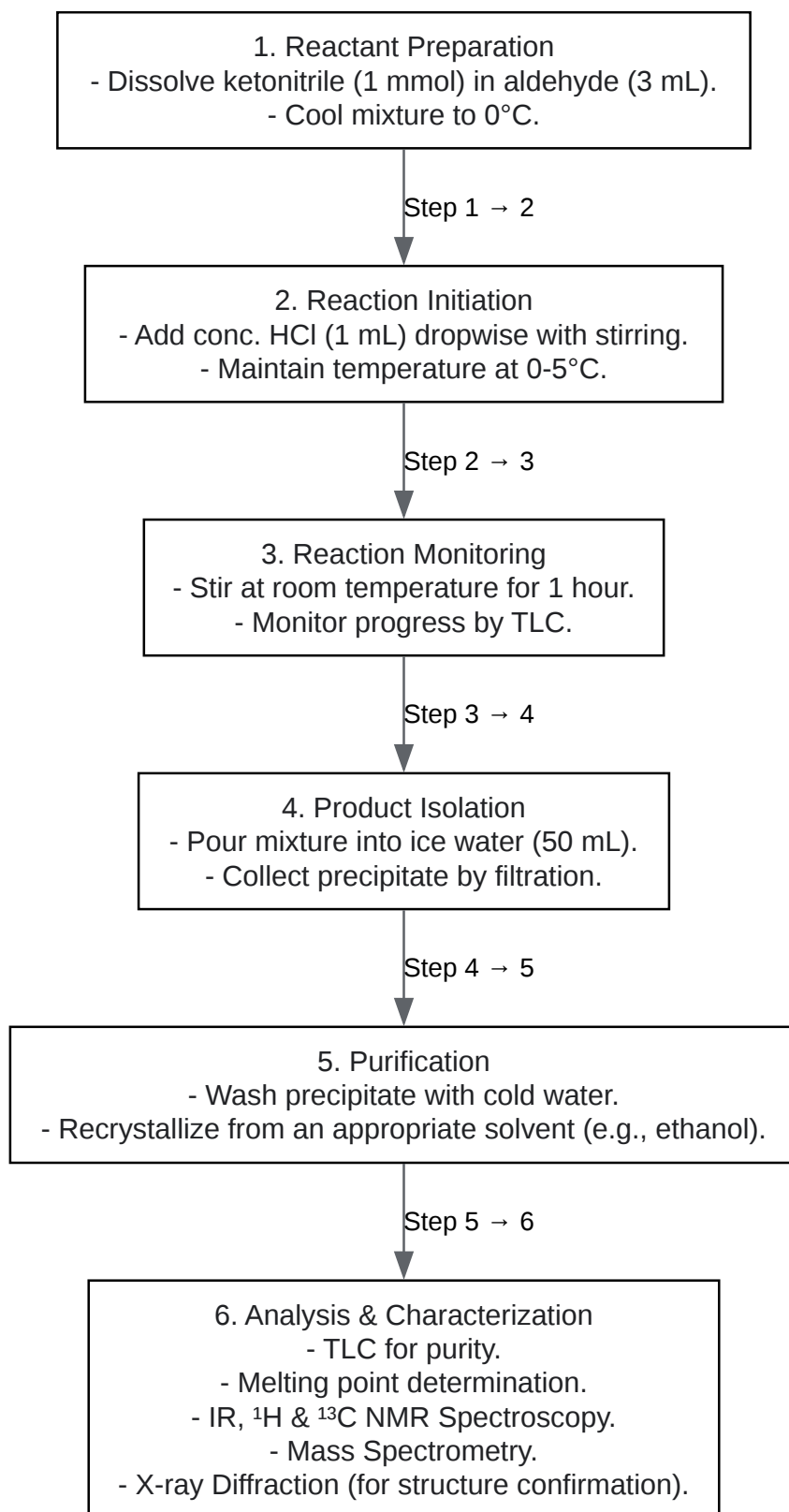
The core of this method is a regio- and diastereoselective transformation involving the reaction of readily available 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. A key feature of this reaction is an unusual, regiospecific quasi-hydrolysis of a single cyano group to form the carboxamide functionality, yielding a single diastereomer with a trans configuration between substituents at the C2 and C4 positions[1][3][4].

## Logical Reaction Pathway

The reaction proceeds through a proposed cascade mechanism that ensures high diastereoselectivity. The initial interaction between the ketonitrile and an aldehyde forms a key bicyclic intermediate (2,7-dioxabicyclo[3.2.1]octane derivative), which dictates the

stereochemical outcome of the final product[1][2][4]. Subsequent acid-catalyzed rearrangement and hydrolysis yield the target 3,4-dihydro-2H-pyran-4-carboxamide.





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## References

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- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
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